(1S,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, products, and conditions of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include its acidity or basicity, reactivity with other chemicals, and flammability .Scientific Research Applications
- EN300-26977835 serves as a chiral ligand in asymmetric catalysis. Researchers have explored its use in promoting enantioselective reactions, such as Diels-Alder reactions and other transformations. The compound’s unique structure contributes to its effectiveness in controlling stereochemistry during chemical processes .
- Chemists have employed EN300-26977835 in the synthesis of novel derivatives. Its bicyclic framework provides a versatile scaffold for building complex molecules. For instance, it has been utilized in the preparation of biologically active compounds and natural product analogs .
- EN300-26977835 contains a non-canonical amino acid motif. This property has attracted attention in the field of protein engineering and drug design. Scientists explore its incorporation into peptides and proteins to modulate their properties .
- The crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide , a derivative of EN300-26977835 , has been determined. Crystallography studies provide insights into its three-dimensional arrangement, aiding in understanding its reactivity and interactions .
- Researchers have investigated the separation of enantiomers using EN300-26977835 as a chiral resolving agent. Its ability to discriminate between mirror-image molecules is valuable in pharmaceutical and analytical chemistry .
- Although limited data exist, scientists have explored the biological effects of EN300-26977835 . Further research is needed to uncover its potential as a drug lead or probe for specific targets .
Asymmetric Catalysis
Organic Synthesis
Non-Canonical Amino Acid Research
Crystallography Studies
Chiral Resolution and Enantiomer Separation
Biological Activity and Pharmacology
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S,4S,5S)-1-methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-8-2-5(4-11-8)6(3-8)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHOOMONUWWWRT-CHKWXVPMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CO1)C(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H](CO1)[C@H](C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid |
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